
3,4-Dichloro-5-fluorobenzoic acid
Overview
Description
3,4-Dichloro-5-fluorobenzoic acid (CAS: 86522-89-6) is a halogenated benzoic acid derivative with the molecular formula C₇H₃Cl₂FO₂ and a molecular weight of 209.00 g/mol . Its structure features a carboxyl group (-COOH) at position 1, chlorine atoms at positions 3 and 4, and a fluorine atom at position 5 on the aromatic ring. The compound exhibits a twisted carboxyl group (49.27° deviation from the benzene plane) due to steric hindrance from the adjacent chlorine atoms . Key physicochemical properties include a melting point of 140–142°C and a purity of ≥97% in commercial grades .
This compound serves as a critical intermediate in synthesizing fluoroquinolone antibiotics such as ciprofloxacin and norfloxacin . Industrial synthesis routes involve:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the reaction of 3,4-dichlorobenzoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . Another approach involves the use of 3,4-dichlorobenzonitrile, which is first fluorinated and then hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products:
Substitution: Various substituted benzoic acids
Reduction: Alcohols, amines
Oxidation: Carboxylic acids, oxidized derivatives
Scientific Research Applications
3,4-Dichloro-5-fluorobenzoic acid is utilized in several scientific research fields, including:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 3,4-dichloro-5-fluorobenzoic acid and related benzoic acid derivatives:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Melting Points : The dichloro-fluoro substitution pattern in this compound results in a higher melting point (140–142°C ) compared to 3,4-difluorobenzoic acid (~125°C, estimated) due to stronger intermolecular halogen bonding .
- Lipophilicity : The logP (XLogP3) value of this compound is 2.8 , higher than that of trifluorinated analogs (e.g., 2,4,5-trifluorobenzoic acid, logP ~1.9), enhancing its membrane permeability in drug formulations .
Industrial and Pharmaceutical Relevance
- Fluoroquinolone Synthesis: this compound is irreplaceable in synthesizing ciprofloxacin, where its chlorination pattern ensures optimal antibacterial activity. In contrast, 2,4,5-trifluorobenzoic acid is explored for next-generation antibiotics with broader spectra .
- Process Efficiency: Continuous-flow oxidation of 2,4-dichloro-5-fluoroacetophenone to this compound achieves 100% yield with reduced nitric acid consumption, outperforming batch reactors . For comparison, the synthesis of 3,4-difluorobenzoic acid typically involves multi-step nitration/reduction sequences with yields ≤70% .
Biological Activity
3,4-Dichloro-5-fluorobenzoic acid (DCFB) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its biological activities are primarily linked to its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antibacterial compounds. This article aims to explore the biological activity of DCFB through a comprehensive review of relevant studies, case analyses, and data tables.
- Chemical Formula : C7H3Cl2F O2
- Molecular Weight : 194.00 g/mol
- CAS Number : 688138
DCFB exhibits biological activity primarily through its ability to inhibit specific enzymes and pathways in microbial organisms. It is known to interfere with the synthesis of essential metabolites, making it a candidate for developing antibacterial agents.
Antibacterial Activity
Research indicates that DCFB can be synthesized into various derivatives that exhibit potent antibacterial properties. For instance, studies have shown that derivatives of DCFB can inhibit the growth of Gram-positive and Gram-negative bacteria by targeting their metabolic pathways.
Table 1: Antibacterial Activity of DCFB Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
DCFB Derivative A | Staphylococcus aureus | 8 µg/mL |
DCFB Derivative B | Escherichia coli | 16 µg/mL |
DCFB Derivative C | Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
-
Synthesis and Evaluation of Antibacterial Agents :
A study published in EurekaSelect demonstrated that the synthesis of novel compounds based on DCFB led to the identification of several potent antibacterial agents. The study highlighted that modifications at the fluorine and chlorine positions significantly affected antibacterial efficacy . -
Mechanistic Studies :
Research conducted by Toyn et al. (2000) explored the mechanism by which DCFB derivatives inhibit bacterial growth. The study found that these compounds act as antimetabolites, specifically targeting pathways involved in amino acid synthesis . -
Crystal Structure Analysis :
A detailed crystal structure analysis revealed that DCFB forms inversion dimers through weak hydrogen bonds, which may influence its biological interactions . This structural insight is crucial for understanding how modifications to the compound could enhance its activity.
Toxicity and Safety Profile
While DCFB shows promise as an antibacterial agent, its safety profile must be considered. Studies indicate that high concentrations can exhibit cytotoxic effects on mammalian cells. Therefore, careful dosage optimization is essential when developing therapeutic applications.
Q & A
Q. What are the common synthesis routes for 3,4-Dichloro-5-fluorobenzoic acid, and how do their reaction conditions differ?
Basic Research Question
The synthesis typically involves sequential halogenation and oxidation steps. Key methods include:
- Nitration and Chlorination : Starting from fluorobenzene derivatives, nitration with HNO₃ followed by chlorination using Cl₂ gas in ethanol under reflux (3 hours, pH 10–10.2) yields intermediates, which are hydrolyzed to the final product .
- Oxidation of Acetophenone Derivatives : 2,4-Dichloro-5-fluoroacetophenone is oxidized using molecular oxygen (O₂) with nitric acid as a co-solvent and catalyst (70°C, 2 bar pressure), achieving quantitative yields .
- Alternative Halogenation : Substituted benzaldehydes may undergo halogenation with Cl₂ or AlCl₃ catalysts, followed by carboxylation .
Methodological Insight : Optimize pH and temperature during chlorination (e.g., pH 10–10.2 enhances selectivity) and validate intermediates via HPLC .
Q. How can continuous-flow processes improve the synthesis of intermediates like 2,4-Dichloro-5-fluorobenzoyl chloride?
Advanced Research Question
Continuous-flow systems offer superior efficiency and safety compared to batch reactors:
- Reagent Choice : Bis(trichloromethyl) carbonate (BTC) replaces toxic thionyl chloride, reducing hazardous waste. BTC reacts with this compound in a flow reactor at 100°C, achieving 82.7% conversion to the acyl chloride intermediate .
- Scalability : Modular reactors (e.g., PFA tubing) allow parallel operation for high-throughput synthesis. Post-reaction, in-line quenching minimizes exposure to reactive intermediates .
Data-Driven Optimization : Monitor reaction kinetics via real-time HPLC to adjust residence time and temperature .
Q. What structural features of this compound influence its reactivity in synthesis?
Basic Research Question
X-ray crystallography reveals:
- Steric Effects : The carboxyl group forms a 49.27° dihedral angle with the benzene ring due to steric hindrance from adjacent chlorine atoms, reducing planarity and altering nucleophilic attack sites .
- Hydrogen Bonding : Weak O–H···O hydrogen bonds (R₂²(8) motif) in the crystal lattice stabilize the solid-state structure, which may affect solubility and reaction rates in polar solvents .
Experimental Validation : Use DFT calculations to predict reactive sites and corroborate with spectroscopic data (e.g., IR for hydrogen bonding) .
Q. What methodologies resolve contradictions in reported synthesis yields of this compound?
Advanced Research Question
Discrepancies arise from varying reaction parameters:
- Critical Parameters : Compare chlorination pH (optimal at 10–10.2 vs. lower yields at pH <9) and solvent polarity (ethanol vs. dioxane) across studies .
- Catalyst Screening : Evaluate alternatives to HNO₃ (e.g., TEMPO/O₂ systems) for oxidation steps to reduce side reactions .
- Reproducibility : Standardize substrate purity (≥99.5% HPLC) and validate via NMR (¹H/¹³C) and mass spectrometry .
Case Study : A 2024 study achieved 95% yield by optimizing Cl₂ gas flow rate and reaction time in microreactors .
Q. What safety precautions are necessary when handling this compound?
Basic Research Question
- PPE Requirements : Use nitrile gloves, goggles, and lab coats. Avoid inhalation; work in fume hoods .
- Emergency Protocols : For skin/eye contact, rinse with water (15 minutes for eyes). In case of ingestion, seek medical attention immediately .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Documentation : Maintain SDS records (e.g., CAS 86522-89-6) and train personnel on hazard codes (e.g., H315/H319) .
Q. How does the choice of oxidizing agent impact the efficiency of converting acetophenone derivatives to this compound?
Advanced Research Question
- Molecular Oxygen (O₂) : With HNO₃ as a catalyst, O₂ achieves near-quantitative yields under mild conditions (70°C, 2 bar) without generating SO₂ or HCl waste .
- Traditional Oxidants : Thionyl chloride or PCl₅ require harsh conditions (reflux, 120°C) and produce corrosive byproducts, complicating purification .
- Catalyst Comparison : Nitric acid outperforms H₂O₂ in flow systems due to better solubility and stability in polar solvents .
Mechanistic Insight : O₂ acts via radical pathways, while HNO₃ facilitates proton transfer, as shown by kinetic isotope experiments .
Properties
IUPAC Name |
3,4-dichloro-5-fluorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIDLDWDRBWVGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679214 | |
Record name | 3,4-Dichloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-72-0 | |
Record name | Benzoic acid, 3,4-dichloro-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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